4-benzimidazolethiol,6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzimidazolethiol,6-nitro- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6th position and a thiol group at the 4th position makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzimidazolethiol,6-nitro- typically involves the following steps:
Starting Material: The synthesis begins with 2-nitroaniline.
Cyclization: The 2-nitroaniline undergoes cyclization with benzene-1,2-diamine to form 1H-benzo[d]imidazole-2-thiol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same steps as mentioned above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-benzimidazolethiol,6-nitro- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: 6-amino-1H-benzo[d]imidazole-4-thiol.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-benzimidazolethiol,6-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-benzimidazolethiol,6-nitro- involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-benzo[d]imidazole-2-thiol: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-amino-1H-benzo[d]imidazole-4-thiol: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
4-benzimidazolethiol,6-nitro- is unique due to the presence of both a nitro group and a thiol group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
101083-91-4 |
---|---|
Molekularformel |
C7H5N3O2S |
Molekulargewicht |
195.196 |
IUPAC-Name |
6-nitro-1H-benzimidazole-4-thiol |
InChI |
InChI=1S/C7H5N3O2S/c11-10(12)4-1-5-7(6(13)2-4)9-3-8-5/h1-3,13H,(H,8,9) |
InChI-Schlüssel |
PSFKBOPSUVUPSE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1S)N=CN2)[N+](=O)[O-] |
Synonyme |
4-Benzimidazolethiol,6-nitro-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.